L-PROLINE (13C5; 15N)
Description
Significance of Stable Isotope Tracers in Contemporary Biological Systems Analysis
Stable isotope tracers are non-radioactive atoms that contain an extra neutron, distinguishing them from the more common isotopes. creative-proteomics.com This difference in mass allows scientists to track the movement of these isotopes through various biochemical reactions and pathways within a living organism without the safety concerns associated with radioactive isotopes. diagnosticsworldnews.com The use of stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H) has become a cornerstone of metabolic research, particularly in the field of metabolomics, which aims to measure and understand the complete set of small molecules, or metabolites, within a biological system. silantes.commdpi.com
The technique of stable isotope labeling involves introducing molecules containing these heavy isotopes into cells, tissues, or whole organisms. studysmarter.co.uk As these labeled molecules are metabolized, the isotopes are incorporated into various downstream products. springernature.com By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the labeled metabolites, providing a detailed map of metabolic fluxes and pathway activities. creative-proteomics.comnih.gov This approach, often referred to as metabolic flux analysis (MFA), offers unparalleled insights into cellular metabolism and its regulation. creative-proteomics.com
The application of stable isotope tracers has revolutionized our understanding of numerous biological processes. It allows for the direct measurement of the biosynthesis, remodeling, and degradation of biomolecules, providing a dynamic view of metabolism that is not achievable with other methods. diagnosticsworldnews.com This has significant implications for studying a wide range of biological phenomena, from nutrient cycling in ecosystems to the dysregulated metabolism characteristic of diseases like cancer. silantes.commdpi.com
Foundational Biological Roles of L-Proline and Rationale for Stable Isotope Labeling
L-proline is a unique proteinogenic amino acid, distinguished by its cyclic structure which imparts significant conformational rigidity. d-nb.infowikipedia.org This structural feature is critical for the architecture of proteins, particularly in the formation of the collagen triple helix, making it essential for the integrity of connective tissues. wikipedia.orgsigmaaldrich.com Beyond its structural role, L-proline is involved in a multitude of cellular processes. It serves as a precursor for the synthesis of other important molecules like arginine and glutamate (B1630785), and it plays a role in wound healing, immune responses, and antioxidative defense. sigmaaldrich.comcreative-proteomics.com
Furthermore, proline metabolism is intricately linked to cellular energy homeostasis and stress responses. creative-proteomics.comencyclopedia.pub Under conditions of nutrient deprivation or stress, proline can be catabolized to provide energy in the form of ATP. d-nb.infofrontiersin.org It also functions as an osmoprotectant, helping cells to survive under various stress conditions. d-nb.infoencyclopedia.pub The metabolism of proline is also implicated in cellular signaling and has been shown to influence pathways that control cell proliferation and function. encyclopedia.pubfrontiersin.org
Given the diverse and critical roles of L-proline, understanding its metabolic fate is of great interest to researchers. Labeling L-proline with stable isotopes allows for the precise tracking of its journey through these various pathways. ontosight.ai By introducing isotopically labeled L-proline, scientists can investigate its incorporation into newly synthesized proteins, its conversion into other metabolites, and its contribution to energy production. ontosight.ainih.gov This provides a powerful method to study the dynamics of protein synthesis, collagen metabolism, and the cellular response to stress in both healthy and diseased states. d-nb.infocreative-proteomics.com
Advantages of Dual 13C and 15N Isotopic Enrichment in L-Proline for Comprehensive Metabolic Tracing
The use of L-proline that is dually labeled with both carbon-13 (¹³C) and nitrogen-15 (¹⁵N), such as L-PROLINE (13C5; 15N), offers significant advantages for comprehensive metabolic tracing. medchemexpress.com While single-isotope labeling provides valuable information, dual labeling allows for the simultaneous tracking of both the carbon skeleton and the nitrogen atom of the amino acid. rsc.org This provides a more complete picture of its metabolic fate.
In metabolic studies, ¹³C tracers are commonly used to follow the carbon flow through central metabolic pathways like the citric acid cycle. mdpi.com On the other hand, ¹⁵N tracers are ideal for tracking nitrogen metabolism, such as the synthesis of amino acids and nucleotides. mdpi.comontosight.ai By combining these two isotopes in a single molecule, researchers can gain a more detailed and integrated view of metabolic networks. rsc.org
For instance, when studying protein metabolism, dual-labeled proline can reveal not only the rate of protein synthesis (from the incorporation of the entire amino acid) but also the extent of amino acid catabolism and transamination reactions. nih.gov This is because if the ¹⁵N label appears in other amino acids while the ¹³C skeleton does not, it indicates that the nitrogen has been transferred. This level of detail is crucial for understanding the complex interplay between different metabolic pathways. rsc.org
The ability to perform dual isotopic labeling experiments is enhanced by modern analytical instruments that can distinguish between ¹³C and ¹⁵N isotopologues. mdpi.com This allows for the simultaneous measurement of both carbon and nitrogen enrichment in various metabolites, providing a wealth of data from a single experiment. rsc.org This comprehensive approach is particularly valuable in complex biological systems where multiple metabolic pathways are interconnected.
Properties
Molecular Weight |
121.09 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Methodological Frameworks for L Proline 13c5; 15n Tracer Studies
Synthesis and Characterization of Isotopically Labeled L-Proline Isotopologues
The successful application of L-PROLINE (13C5; 15N) in metabolic studies is predicated on the ability to synthesize it with high isotopic enrichment and chemical purity. Furthermore, rigorous characterization is essential to validate its suitability for use as a tracer.
Chemical and Chemo-enzymatic Synthetic Approaches
The synthesis of isotopically labeled L-proline, including L-PROLINE (13C5; 15N), can be achieved through various chemical and chemo-enzymatic methods. dntb.gov.ua Chemical synthesis often involves multi-step reactions starting from commercially available, highly enriched precursors. For instance, L-glutamic acid, which is isotopically labeled, can serve as a starting material. A common synthetic route involves the ring closure of L-glutamic acid to form L-5-oxoproline, followed by the selective reduction of the 5-amide function to yield L-proline. researchgate.net This process is carefully designed to maintain the stereochemistry at the alpha-carbon. researchgate.net
Purity and Isotopic Enrichment Assessment (e.g., HPLC, NMR, MS)
Following synthesis, the chemical purity and isotopic enrichment of L-PROLINE (13C5; 15N) must be rigorously assessed.
High-Performance Liquid Chromatography (HPLC) is a standard technique used to determine the chemical purity of the synthesized L-proline. nih.gov By comparing the retention time of the synthesized compound to that of a known L-proline standard, the presence of any impurities can be identified and quantified. Preparative HPLC can also be employed to isolate the pure labeled L-proline from any remaining reactants or byproducts. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the structure of the synthesized L-proline and for determining the extent and position of isotopic labeling. researchgate.netnih.gov 13C-NMR and 15N-NMR spectra can directly show the incorporation of the heavy isotopes into the molecule. frontiersin.orgacs.orgrsc.org The coupling patterns and chemical shifts in the NMR spectra provide detailed information about the molecular structure and the isotopic enrichment at each atomic position. nih.gov
Mass Spectrometry (MS) is used to confirm the molecular weight of the labeled L-proline and to quantify the isotopic enrichment. researchgate.net The mass spectrum of L-PROLINE (13C5; 15N) will show a molecular ion peak that is shifted by six mass units compared to unlabeled L-proline (five from 13C and one from 15N). sigmaaldrich.com The relative intensities of the isotopic peaks can be used to calculate the percentage of isotopic enrichment. nih.gov
| Technique | Parameter Assessed | Typical Outcome |
|---|---|---|
| HPLC | Chemical Purity | >98% |
| NMR | Structural Integrity and Isotopic Enrichment | Confirmation of structure and >99% isotopic enrichment |
| MS | Molecular Weight and Isotopic Enrichment | Confirmation of M+6 mass shift and >99% isotopic enrichment |
Experimental Design for L-PROLINE (13C5; 15N) Administration in Biological Systems
The design of experiments using L-PROLINE (13C5; 15N) as a tracer depends on the biological question being addressed and the model system being used.
In Vitro Cellular and Tissue Slice Models (e.g., cell cultures, ex vivo tissue slices)
In vitro models, such as cell cultures and ex vivo tissue slices, offer a controlled environment to study cellular metabolism. In these systems, L-PROLINE (13C5; 15N) is typically added to the culture medium. nih.gov This allows for the direct tracing of proline uptake and its subsequent metabolic fate within the cells or tissue.
Cell Cultures: Cultured cells are a widely used model to investigate metabolic pathways. For tracer studies, cells are grown in a defined medium where unlabeled proline is replaced with L-PROLINE (13C5; 15N). The duration of the labeling period is a critical parameter and is optimized to achieve a metabolic steady-state, where the isotopic enrichment of intracellular metabolites reaches a plateau.
Ex Vivo Tissue Slices: Tissue slices maintain the three-dimensional architecture of the tissue, providing a more physiologically relevant model than cell cultures. nih.govresearchgate.net Freshly prepared tissue slices are incubated in a medium containing L-PROLINE (13C5; 15N), allowing for the investigation of tissue-specific metabolism under controlled conditions. nih.govresearchgate.net
In Vivo Animal Models for Systemic Metabolic Investigation
In vivo animal models are essential for studying systemic metabolism and the interplay between different organs. In these studies, L-PROLINE (13C5; 15N) is administered to the animal, typically through intravenous infusion or oral gavage. springernature.com The tracer then circulates throughout the body and is taken up by various tissues. By analyzing tissue and biofluid samples at different time points, researchers can track the whole-body metabolism of proline.
| Model System | Advantages | Disadvantages |
|---|---|---|
| Cell Cultures | Highly controlled environment, easy to manipulate. | Lacks physiological context of a whole organism. |
| Ex Vivo Tissue Slices | Maintains tissue architecture, more physiologically relevant than cell culture. nih.govresearchgate.net | Limited viability and experimental timeframe. nih.gov |
| In Vivo Animal Models | Provides a systemic view of metabolism, high physiological relevance. | More complex to control and interpret results. |
Sample Preparation Techniques for Isotopic Analysis
Proper sample preparation is crucial for the accurate analysis of isotopic labeling in metabolites. The goal is to efficiently extract the metabolites of interest from the biological matrix while minimizing isotopic fractionation and degradation.
The first step in sample preparation is the quenching of metabolic activity, which is typically achieved by rapid freezing of the cells or tissue in liquid nitrogen. This is followed by the extraction of metabolites using a suitable solvent system, often a mixture of methanol (B129727), acetonitrile, and water. metwarebio.com For the analysis of amino acids from protein, an acid hydrolysis step is required to break the peptide bonds and release the individual amino acids. ucdavis.eduresearchgate.net
Following extraction, the samples may require further purification to remove interfering substances such as lipids and proteins. thermofisher.comthermofisher.comnih.gov This can be achieved through techniques like liquid-liquid extraction or solid-phase extraction.
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), amino acids often need to be derivatized to increase their volatility and thermal stability. thermofisher.com Common derivatization agents include silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or acylating agents. thermofisher.commdpi.comnih.gov In contrast, Liquid Chromatography-Mass Spectrometry (LC-MS) can often analyze underivatized amino acids, simplifying the sample preparation workflow. nih.gov
The choice of sample preparation technique depends on the analytical platform being used and the specific metabolites being targeted. It is essential to use internal standards, such as other isotopically labeled amino acids, to control for variability in extraction and analysis. msu.educreative-proteomics.com
Protein Isolation and Hydrolysis for Amino Acid Analysis
The analysis of L-proline (13C5; 15N) incorporation into proteins requires the initial isolation of the protein fraction from the sample, followed by hydrolysis to release the constituent amino acids. This process is fundamental to accurately determine the isotopic enrichment in proline within the proteome.
Protein isolation methods vary depending on the sample type but generally aim to separate proteins from other cellular components like lipids, nucleic acids, and small molecule metabolites. For tissue samples, homogenization is a common first step. Subsequent steps can include precipitation with agents like trichloroacetic acid (TCA) or acetone (B3395972), or chromatographic techniques for more specific protein purification.
Once the protein fraction is isolated and purified, acid hydrolysis is the most widely used method to break down the proteins into individual amino acids. nih.gov A standard and robust procedure involves incubating the dried, homogenized protein sample in 6 M hydrochloric acid (HCl). ucdavis.edu The hydrolysis is typically carried out in sealed vials under an inert atmosphere (e.g., flushed with nitrogen) to prevent oxidation of sensitive amino acids. ucdavis.edu The temperature and duration of hydrolysis are critical parameters that need to be optimized to ensure complete cleavage of peptide bonds while minimizing the degradation of certain amino acids. Common conditions include heating at 110°C for 20 hours or a faster method at 150°C for 70 minutes. ucdavis.edunih.gov
It is important to note that acid hydrolysis can lead to the complete destruction of some amino acids, such as tryptophan, and the conversion of asparagine and glutamine to their respective acidic forms, aspartic acid and glutamic acid. ucdavis.edu However, for the analysis of proline, this method is generally effective.
After hydrolysis, the HCl is removed, typically by evaporation under a stream of nitrogen gas or by vacuum centrifugation. ucdavis.edu The resulting amino acid hydrolysate can then be further processed for analysis. For instance, if the sample contains a high lipid content, a defatting step using a solvent mixture like heptane:chloroform may be necessary before proceeding to derivatization and analysis. ucdavis.edu For samples with a complex matrix, additional purification using techniques like cation-exchange chromatography might be required to remove interfering substances. ucdavis.edu
The efficiency of both the protein isolation and hydrolysis steps is crucial as it directly impacts the accuracy of the subsequent amino acid analysis and isotopic enrichment determination. researchgate.net
Advanced Analytical Platforms for L-PROLINE (13C5; 15N) Detection and Quantification
The detection and quantification of L-proline (13C5; 15N) in biological samples rely on sophisticated analytical platforms capable of distinguishing and measuring isotopically labeled molecules. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the two primary techniques employed for this purpose. In particular, NMR spectroscopy offers a non-destructive method that can provide detailed information about the molecular structure and metabolic fate of the labeled proline.
Nuclear Magnetic Resonance (NMR) Spectroscopy in L-PROLINE (13C5; 15N) Tracing
NMR spectroscopy is a powerful tool for tracing the metabolic pathways of L-proline (13C5; 15N) due to its ability to provide detailed information on the specific location of the isotopic labels within a molecule. bham.ac.uk This allows for the elucidation of complex metabolic networks and the quantification of metabolic fluxes. bham.ac.uk Both 13C and 15N are stable isotopes with nuclear spins that are NMR-active, making them ideal for these types of studies.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a highly sensitive 2D NMR technique that is fundamental in protein NMR and metabolomics. wikipedia.org It provides correlations between a proton (1H) and a directly attached heteronucleus, such as 13C or 15N. wikipedia.org The resulting 2D spectrum has one axis for the proton chemical shift and the other for the heteronucleus chemical shift, with each peak representing a specific H-X bond in the molecule. wikipedia.org
The 1H-13C HSQC experiment is used to resolve the signals of protons attached to carbon atoms. wikipedia.org This is particularly useful for analyzing the complex mixture of metabolites in a biological sample. By using L-proline (13C5; 15N), the signals from the labeled proline and its downstream metabolites will be enhanced, allowing for their identification and quantification. The large chemical shift range of 13C provides excellent resolution, which helps in distinguishing between different metabolites. frontiersin.org
The 1H-15N HSQC experiment is a cornerstone of protein NMR spectroscopy and is often referred to as a "protein fingerprint". protein-nmr.org.uk Each peak in the spectrum corresponds to an N-H bond, primarily from the protein backbone amides and some amino acid side chains. protein-nmr.org.uk When using 15N-labeled L-proline, the incorporation of the labeled amino acid into proteins can be monitored. The intensity of the proline-specific peaks in the 1H-15N HSQC spectrum can provide quantitative information about protein synthesis and turnover. bham.ac.uk This technique is highly sensitive and can be used to study protein structure, dynamics, and interactions. wikipedia.org
| NMR Technique | Information Provided | Application in L-PROLINE (13C5; 15N) Studies |
| 1H-13C HSQC | Correlation between protons and their directly attached carbon atoms. wikipedia.org | Identification and quantification of 13C-labeled proline and its metabolites. frontiersin.org |
| 1H-15N HSQC | Correlation between protons and their directly attached nitrogen atoms, primarily in proteins. wikipedia.orgprotein-nmr.org.uk | Monitoring the incorporation of 15N-labeled proline into proteins and studying protein synthesis and turnover. bham.ac.uk |
13C-13C Double Quantum-Single Quantum (DQ-SQ) correlation spectroscopy is a powerful solid-state NMR technique used to establish carbon-carbon connectivities within a molecule. nih.gov This method is particularly valuable for determining the structure of complex biomolecules and for tracing the flow of carbon atoms in metabolic pathways. nih.govfsu.edu
The DQ-SQ experiment correlates the signals of directly bonded 13C nuclei. nih.gov In a 2D DQ-SQ spectrum, cross-peaks indicate that the two correlated 13C nuclei are covalently linked. This provides direct evidence of the carbon skeleton of a molecule. When using uniformly 13C-labeled L-proline, this technique can be used to follow the fate of the entire carbon backbone of the amino acid as it is metabolized.
A key advantage of the DQ-SQ experiment is that it filters out the strong signals from isolated 13C nuclei, which can overwhelm the spectrum and obscure the weaker correlation peaks. nih.gov This is achieved by using a double-quantum filter, which only allows signals from coupled 13C spin pairs to be detected. nih.gov
In the context of L-proline (13C5; 15N) tracer studies, 13C-13C DQ-SQ spectroscopy can be used to:
Confirm the structure of proline-containing metabolites.
Trace the rearrangement of the carbon skeleton of proline during metabolic transformations.
Provide detailed insights into the activity of specific metabolic pathways.
The enhanced resolution and direct observation of carbon connectivity make DQ-SQ a valuable tool for detailed metabolic flux analysis. nih.gov
A major limitation of NMR spectroscopy is its relatively low sensitivity. Hyperpolarized NMR techniques address this issue by dramatically increasing the polarization of the nuclear spins, which can lead to a signal enhancement of several orders of magnitude. nih.govuniv-nantes.fr This enhanced sensitivity allows for the real-time, non-destructive monitoring of metabolic fluxes in living cells and in vivo. nih.govresearchgate.net
Dissolution dynamic nuclear polarization (d-DNP) is a commonly used hyperpolarization method. In this technique, a sample containing the molecule of interest (e.g., L-proline) is frozen at very low temperatures in the presence of a stable radical. The high electron spin polarization of the radical is then transferred to the nuclear spins of the sample via microwave irradiation. The hyperpolarized solid sample is then rapidly dissolved and injected into the NMR spectrometer or directly into a living system for analysis.
The greatly enhanced signal from the hyperpolarized L-proline (13C5; 15N) allows for the detection of the tracer and its metabolic products in real-time, even at very low concentrations. nih.gov This enables the direct measurement of enzymatic reaction rates and metabolic fluxes in their native biological environment. nih.gov
Hyperpolarized NMR studies using labeled L-proline can provide unprecedented insights into:
The kinetics of proline transport and metabolism in living cells.
The dynamic response of metabolic pathways to various stimuli or perturbations.
The spatial distribution of metabolic activity in tissues and organs.
The ability to perform non-invasive, real-time metabolic imaging makes hyperpolarized NMR a powerful tool for both basic research and clinical applications. researchgate.net
Computational Approaches for Isotopic Data Processing and Metabolic Flux Analysis (MFA)
Correction for Natural Isotopic Abundance
When conducting tracer studies with L-proline (¹³C₅; ¹⁵N), it is crucial to distinguish between the isotopes introduced experimentally and those that are naturally present in the metabolites. nih.gov All elements, including carbon and nitrogen, exist as a mixture of stable isotopes in nature. For instance, carbon is predominantly ¹²C, but about 1.1% is ¹³C. Similarly, nitrogen is mostly ¹⁴N with a small fraction of ¹⁵N. This natural abundance (NA) contributes to the mass isotopomer distributions (MIDs) of metabolites measured by mass spectrometry, independent of the labeled tracer. nih.govnih.govsemanticscholar.org
Failure to correct for this natural isotopic abundance can lead to significant errors in quantitative analyses and misleading results in metabolic flux analysis. nih.govuni-regensburg.de The correction process involves mathematically removing the contribution of naturally occurring heavy isotopes from the measured mass isotopomer data to reveal the true enrichment from the isotopic tracer. nih.govsemanticscholar.org This is particularly complex in dual-labeling experiments using both ¹³C and ¹⁵N, as the overlapping masses of different isotopologues must be resolved. chemrxiv.org
The correction is typically performed using computer programs that employ matrix-based calculations. nih.govchemrxiv.org These methods require the molecular formula of the metabolite or fragment ion being analyzed to calculate the expected natural abundance distribution. nih.govsemanticscholar.org The measured MIDs are then adjusted to generate corrected MIDs that reflect only the labeling derived from the administered tracer, such as L-proline (¹³C₅; ¹⁵N). nih.gov High-resolution mass spectrometry can aid in distinguishing between different elemental incorporations, such as ¹³C and ¹⁵N, simplifying the correction process. nih.gov
Table 1: Key Considerations for Natural Abundance Correction
| Factor | Description | Importance |
| Element Composition | The number of atoms of each element (C, H, N, O, S, Si, etc.) in the molecule. | The contribution of natural isotopes increases with the number of atoms of an element in a molecule. uni-regensburg.de |
| Isotopic Tracer Purity | The isotopic purity of the labeled substrate (e.g., L-proline (¹³C₅; ¹⁵N)). | Impurities in the tracer can introduce unlabeled or partially labeled molecules, affecting measurements. uni-regensburg.de |
| Mass Spectrometry Resolution | The ability of the mass spectrometer to distinguish between ions of very similar mass. | High resolution can separate isotopologues of different elemental compositions (e.g., ¹³C vs. ¹⁵N), which is crucial for dual-label studies. nih.govchemrxiv.org |
| Correction Algorithm | The mathematical method used to subtract the natural abundance contribution. | Inaccurate algorithms can lead to distorted data and incorrect flux calculations. uni-regensburg.de |
Mathematical Modeling and Software Tools for ¹³C and ¹⁵N MFA (e.g., 13CFLUX2, INCA)
Metabolic Flux Analysis (MFA) is fundamentally a model-based approach. nih.gov The relationship between intracellular fluxes and the resulting isotope labeling patterns is complex and requires mathematical modeling to be deciphered. frontiersin.orgnih.gov These models encompass the stoichiometry of the metabolic network, the atom transitions for each reaction, and the measured experimental data (e.g., substrate uptake rates and corrected MIDs) to estimate the unknown flux values. biorxiv.orgembopress.orgnih.gov
The general workflow involves constructing a metabolic model that tracks the paths of carbon and nitrogen atoms from precursors like L-proline (¹³C₅; ¹⁵N) through the network. biorxiv.orgembopress.org The model then simulates the expected labeling patterns for a given set of metabolic fluxes. By iteratively adjusting the flux values, the model seeks to minimize the difference between the simulated and experimentally measured labeling data, thereby providing the best estimate of the in vivo reaction rates. nih.govscispace.com
Several specialized software packages have been developed to handle the complexity of these calculations. Among the most prominent for steady-state MFA are 13CFLUX2 and Isotopomer Network Compartmental Analysis (INCA).
13CFLUX2
13CFLUX2 is a high-performance software suite designed for the quantitative analysis of intracellular fluxes under metabolic steady-state conditions. 13cflux.net It provides a comprehensive workflow that includes network modeling, simulation of isotope labeling, parameter estimation, and statistical analysis. 13cflux.net A key feature of 13CFLUX2 is its implementation of highly efficient simulation algorithms, such as the Elementary Metabolite Unit (EMU) method, which significantly reduces the computational burden of modeling complex metabolic networks. 13cflux.net The software uses a standardized XML-based file format, FluxML, for model description, which enhances reproducibility and facilitates model exchange between different research groups. nih.govfrontiersin.org
INCA (Isotopomer Network Compartmental Analysis)
INCA is a MATLAB-based software package widely used for MFA. nih.govvueinnovations.com It can simulate both steady-state and isotopically non-stationary isotope labeling experiments. nih.govvueinnovations.com INCA automates the generation and solution of mass and isotopomer balance equations for metabolic networks of arbitrary complexity. nih.govvueinnovations.com A powerful feature of INCA is its ability to integrate data from multiple, parallel labeling experiments and various analytical platforms (like MS and NMR) to generate a single, consistent flux map. scispace.comnih.gov The software includes robust statistical tools to assess the goodness-of-fit, calculate confidence intervals for the estimated fluxes, and evaluate model identifiability. vueinnovations.com
Table 2: Comparison of MFA Software Tools
| Feature | 13CFLUX2 | INCA (Isotopomer Network Compartmental Analysis) |
| Platform | Command-line applications. 13cflux.net | MATLAB-based with a graphical user interface. vueinnovations.com |
| Analysis Type | Primarily steady-state MFA. 13cflux.net | Steady-state and isotopically non-stationary MFA. nih.govscispace.com |
| Modeling Language | FluxML (a standardized XML format). nih.govfrontiersin.org | Simple text format for reaction input. vueinnovations.com |
| Core Algorithm | Highly efficient implementation of Cumomer and EMU algorithms. 13cflux.net | Based on the Elementary Metabolite Unit (EMU) framework. vueinnovations.com |
| Statistical Analysis | Non-linear and linearized statistical quality analysis. 13cflux.net | Goodness-of-fit tests, parameter confidence intervals, and model identifiability assessment. vueinnovations.com |
| Key Strength | High-performance computation and standardized model formulation. 13cflux.net | Versatility in handling both steady-state and dynamic data, and integration of multiple experiments. nih.govscispace.comnih.gov |
The use of these sophisticated software tools, combined with careful correction for natural isotopic abundance, forms the necessary methodological framework for accurately interpreting data from tracer studies involving L-proline (¹³C₅; ¹⁵N) and gaining quantitative insights into cellular metabolism.
Elucidation of Proline Metabolic Pathways Using L Proline 13c5; 15n Tracing
Biosynthesis of L-Proline
L-proline, a proteinogenic amino acid, is synthesized in organisms through two primary pathways: the glutamate-dependent pathway and the ornithine-dependent pathway. Both routes converge at the intermediate, Δ1-pyrroline-5-carboxylate (P5C).
The primary route for proline biosynthesis in many organisms, particularly in plants under stress conditions, begins with glutamate (B1630785). nih.govresearchgate.net This pathway involves the sequential action of two key enzymes: Δ1-pyrroline-5-carboxylate synthetase (P5CS) and Δ1-pyrroline-5-carboxylate reductase (P5CR).
P5CS is a bifunctional enzyme that first catalyzes the ATP-dependent phosphorylation of glutamate to γ-glutamyl phosphate (B84403). Subsequently, it reduces this intermediate to glutamate-5-semialdehyde (GSA), which spontaneously cyclizes to form P5C. nih.gov Finally, P5CR reduces P5C to L-proline in an NADH or NADPH-dependent reaction.
Key Enzymes in the Glutamate-Dependent Pathway
| Enzyme | Function |
|---|---|
| Δ1-pyrroline-5-carboxylate synthetase (P5CS) | Catalyzes the conversion of glutamate to P5C. |
An alternative pathway for proline biosynthesis utilizes ornithine as a precursor. researchgate.net In this pathway, the enzyme ornithine aminotransferase (OAT) catalyzes the transfer of the δ-amino group of ornithine to an α-keto acid, typically α-ketoglutarate, to produce P5C and glutamate. The resulting P5C is then converted to proline by P5CR, the same enzyme utilized in the glutamate-dependent pathway. The significance of this pathway can vary depending on the organism and its physiological state.
The biosynthesis of L-proline is tightly regulated to meet cellular demands and prevent toxic accumulation. This regulation occurs at both the transcriptional and post-translational levels.
Transcriptional Regulation: The expression of the genes encoding P5CS and OAT is influenced by various environmental and developmental cues. For instance, in plants, the P5CS gene is often upregulated in response to abiotic stresses such as drought and high salinity, leading to an accumulation of proline which acts as an osmoprotectant. nih.govnih.gov Conversely, the expression of OAT may be influenced by nitrogen availability. nih.gov
Feedback Inhibition: A crucial mechanism for the regulation of proline biosynthesis is feedback inhibition of P5CS by proline itself. nih.govnih.gov When proline levels are high, it binds to P5CS and allosterically inhibits its activity, thus preventing the overproduction of proline. nih.gov Studies involving site-directed mutagenesis to remove this feedback inhibition have shown a significant increase in proline accumulation, highlighting the importance of this regulatory mechanism. nih.govresearchgate.net
Regulatory Mechanisms of Proline Biosynthesis
| Regulatory Mechanism | Description | Key Enzyme Targeted |
|---|---|---|
| Transcriptional Control | Gene expression is altered in response to environmental signals. | P5CS, OAT |
Catabolism and Degradation of L-Proline
The breakdown of L-proline, or proline catabolism, is a two-step enzymatic process that occurs in the mitochondria and converts proline back to glutamate. This process is essential for recycling nitrogen and carbon and for providing energy.
The first and rate-limiting step in proline catabolism is the oxidation of proline to P5C, catalyzed by the enzyme proline dehydrogenase (PRODH), also known as proline oxidase (POX). creative-proteomics.comimrpress.com PRODH is a flavoenzyme located on the inner mitochondrial membrane. imrpress.com
The activity of PRODH is subject to complex regulation. Its expression can be induced by its substrate, proline, and is also influenced by various stress-related signals. researchgate.netpnas.org For example, the tumor suppressor protein p53 can upregulate PRODH expression, linking proline metabolism to apoptosis and cell cycle control. creative-proteomics.compnas.org Additionally, PRODH activity can be regulated by the cellular redox state and the availability of intermediates from other metabolic pathways, such as glycolysis. nih.gov
The second step in proline degradation is the conversion of P5C to glutamate, a reaction catalyzed by the enzyme pyrroline-5-carboxylate dehydrogenase (P5CDH). creative-proteomics.comimrpress.com P5CDH is a mitochondrial matrix enzyme that utilizes NAD+ or NADP+ as a cofactor. oup.com
The function of P5CDH is critical for preventing the accumulation of P5C, which can be toxic to cells. oup.comresearchgate.net The expression of the P5CDH gene can be induced by proline, although this induction is often delayed compared to that of PRODH. oup.com The coordinated regulation of PRODH and P5CDH is essential for maintaining cellular homeostasis during proline catabolism. nih.gov
Interconnection with Tricarboxylic Acid (TCA) Cycle
The metabolic fate of proline is intricately linked to the Tricarboxylic Acid (TCA) cycle, a central hub of cellular energy metabolism. Using isotopically labeled L-PROLINE (13C5; 15N) as a tracer enables precise tracking of the carbon and nitrogen atoms as they integrate into core metabolic pathways. The catabolism of proline provides a direct anaplerotic route to replenish TCA cycle intermediates, which is crucial for maintaining cellular energy homeostasis and biosynthetic processes.
Proline degradation is a two-step enzymatic process that occurs within the mitochondria. nih.gov
Proline Dehydrogenase (PRODH/POX): The first and rate-limiting step is the oxidation of proline to Δ1-pyrroline-5-carboxylate (P5C). This reaction is catalyzed by proline dehydrogenase (PRODH), an enzyme bound to the inner mitochondrial membrane. The electrons captured during this oxidation are transferred to the electron transport chain, contributing to ATP production. nih.gov
P5C Dehydrogenase (P5CDH): P5C is then converted to glutamate by P5C dehydrogenase (P5CDH), also located in the mitochondrial matrix. nih.gov
The glutamate produced from proline catabolism serves as the key link to the TCA cycle. Glutamate can be converted to the TCA cycle intermediate α-ketoglutarate (α-KG) through two primary reactions within the mitochondria:
Glutamate Dehydrogenase: This enzyme catalyzes the oxidative deamination of glutamate to α-KG, releasing ammonia (B1221849).
Transaminases: Glutamate can donate its amino group to various α-keto acids in reactions catalyzed by transaminases, yielding α-KG and a new amino acid.
By employing L-PROLINE (13C5; 15N), researchers can follow the ¹³C-labeled carbon skeleton from proline into glutamate, α-KG, and subsequent TCA cycle intermediates such as succinate, fumarate, and malate. nih.gov The ¹⁵N label allows for the tracking of the nitrogen atom, primarily into the glutamate and ammonia pools. This stable isotope tracing has been instrumental in quantifying the contribution of proline to TCA cycle anaplerosis in various cell types, including cancer cells, where metabolic reprogramming often enhances reliance on amino acid catabolism. nih.govfrontiersin.org
| Step | Substrate | Enzyme | Product | Subcellular Location | Connection to TCA Cycle |
|---|---|---|---|---|---|
| 1 | L-Proline | Proline Dehydrogenase (PRODH) | Δ1-pyrroline-5-carboxylate (P5C) | Inner Mitochondrial Membrane | Feeds electrons to ETC |
| 2 | P5C | P5C Dehydrogenase (P5CDH) | L-Glutamate | Mitochondrial Matrix | Precursor to α-Ketoglutarate |
| 3 | L-Glutamate | Glutamate Dehydrogenase / Transaminases | α-Ketoglutarate | Mitochondrial Matrix | Direct entry into TCA Cycle |
Inter-organ and Inter-tissue Proline Metabolic Dynamics In Vivo
In multicellular organisms, proline metabolism is a coordinated process involving multiple organs and tissues. In vivo tracing studies, often utilizing labeled amino acids like L-PROLINE (13C5; 15N), are essential to unravel the complex dynamics of proline transport and conversion between different anatomical compartments. These studies have revealed that the gut, liver, and kidneys are central players in systemic proline homeostasis. researchgate.net
The splanchnic tissues (the gut and liver) are the primary sites for the metabolism of dietary proline. researchgate.net A significant portion of ingested proline is extracted and metabolized during its first pass through these tissues. In the small intestine, proline serves as a crucial precursor for the synthesis of ornithine and citrulline. researchgate.net This intestinal metabolism is particularly important in neonates for the de novo synthesis of arginine, a semi-essential amino acid. researchgate.net
The inter-organ flux can be summarized as follows:
Small Intestine: Converts dietary and circulating proline into citrulline. This process is a key part of whole-body arginine synthesis.
Liver: The liver also extracts proline from circulation, where it can be catabolized for energy via the TCA cycle or used for protein synthesis.
Kidneys: The kidneys take up citrulline from the bloodstream (produced by the intestine) and convert it into arginine, which is then released back into circulation for use by other tissues. researchgate.net
This gut-kidney axis for arginine synthesis highlights the metabolic specialization of different organs. Tracing studies with labeled proline are critical to quantify the rates of these inter-organ conversions and understand how they are regulated by diet and physiological state. For example, such studies can determine the proportion of circulating arginine that originates from intestinal proline metabolism versus other sources.
Subcellular Compartmentalization of Proline Metabolism
The synthesis and degradation of proline are spatially separated within the cell, a compartmentalization that is key to its regulatory functions, particularly in redox balance. nih.gov Isotope tracing studies help to delineate the flow of metabolites between these compartments.
Proline Catabolism (Mitochondria): As detailed previously, the enzymes responsible for proline degradation, Proline Dehydrogenase (PRODH) and P5C Dehydrogenase (P5CDH), are located exclusively within the mitochondria. nih.gov PRODH is associated with the inner mitochondrial membrane, directly linking proline oxidation to the electron transport chain for ATP or reactive oxygen species (ROS) production. P5CDH is found in the mitochondrial matrix. nih.gov This localization firmly establishes proline catabolism as a mitochondrial process tied to cellular respiration and energy status.
Proline Biosynthesis (Cytosol and Mitochondria): The synthesis of proline from glutamate is a multi-step process that spans both the mitochondria and the cytosol. The bifunctional enzyme P5C synthase (P5CS), which converts glutamate to P5C, is located in the mitochondria. nih.gov However, the final step, the reduction of P5C to proline, is catalyzed by P5C reductase (P5CR), which is primarily considered a cytosolic enzyme, although some isoforms have been found to associate with mitochondria. nih.gov
This separation of catabolic and biosynthetic enzymes forms the basis of the proline-P5C cycle . In this shuttle, proline is oxidized in the mitochondria, and the resulting P5C can exit to the cytosol. There, it is reduced back to proline by P5CR, a reaction that consumes NADPH. The proline can then re-enter the mitochondria to complete the cycle. nih.gov This cycling effectively transfers reducing equivalents (in the form of NADPH) from the cytosol, particularly from the pentose (B10789219) phosphate pathway, into the mitochondria, influencing the cellular redox state. researchgate.net
| Enzyme | Abbreviation | Metabolic Pathway | Primary Subcellular Location |
|---|---|---|---|
| Proline Dehydrogenase | PRODH | Catabolism | Mitochondria (Inner Membrane) |
| Δ1-pyrroline-5-carboxylate Dehydrogenase | P5CDH | Catabolism | Mitochondria (Matrix) |
| Δ1-pyrroline-5-carboxylate Synthase | P5CS | Biosynthesis | Mitochondria |
| Δ1-pyrroline-5-carboxylate Reductase | P5CR | Biosynthesis | Cytosol |
| Ornithine δ-aminotransferase | OAT | Biosynthesis/Catabolism | Mitochondria (Matrix) |
Metabolic Reprogramming of Proline Pathways Under Stress Conditions
Cells and organisms dramatically alter their metabolic strategies in response to a wide range of stress conditions, and proline metabolism is a central node in this reprogramming. nih.gov The accumulation of proline is a well-documented response to environmental stresses such as drought, salinity, and oxidative stress, particularly in plants. mdpi.com Using L-PROLINE (13C5; 15N) allows researchers to trace whether this accumulation is due to increased synthesis, decreased catabolism, or both. mdpi.com
Under stress, proline metabolism can be repurposed to serve several protective functions:
Energy Production: During nutrient starvation, the catabolism of proline can be upregulated to provide a source of energy. The oxidation of proline in the mitochondria generates electrons for the electron transport chain, producing ATP to help cells survive periods of nutrient scarcity. nih.gov
Redox Balance and Signaling: The proline-P5C cycle can be modulated to control cellular redox homeostasis. Proline synthesis consumes NADPH, potentially stimulating the pentose phosphate pathway to regenerate this crucial reductant. researchgate.net Conversely, proline oxidation in the mitochondria can generate reactive oxygen species (ROS). nih.govfrontiersin.org While high levels of ROS are damaging, controlled ROS production can act as a signaling mechanism to trigger protective responses like autophagy or apoptosis. nih.gov
Osmoprotection: In conditions of osmotic stress (e.g., high salinity or drought), high intracellular concentrations of proline act as a compatible osmolyte, helping to maintain cell turgor and stabilize proteins and membranes. nih.govmdpi.com
Research has shown that under various stressors, the expression of proline metabolic enzymes is significantly altered. For instance, in response to oxidative stress, proline metabolism can upregulate the expression of antioxidant enzymes. asm.org In cancer, oncogenes like c-MYC can reprogram metabolism by increasing proline biosynthesis from glutamine while suppressing its catabolism, thereby promoting proliferation. nih.gov Tracing the flux of labeled proline under these conditions provides quantitative insights into the specific metabolic shifts that contribute to stress adaptation or pathology.
L Proline 13c5; 15n in Protein Metabolism and Turnover Studies
Quantification of Protein Synthesis and Turnover Rates
The fundamental principle behind using L-Proline (13C5; 15N) is the ability to distinguish between pre-existing proteins and newly synthesized proteins using mass spectrometry. By introducing the "heavy" labeled proline into a biological system, researchers can track its incorporation into the proteome over time. This method provides a dynamic view of protein metabolism, which is crucial for understanding how cells and organisms adapt to various physiological and pathological conditions. nih.govnih.gov
Stable isotope labeling allows for the precise measurement of protein abundance and turnover. silantes.com The rate at which the labeled amino acid is incorporated into a protein is a direct measure of its synthesis rate. nih.gov Conversely, the rate of disappearance of the labeled protein reflects its degradation or turnover rate. These measurements are vital for understanding metabolic regulation, as the ability to synthesize proteins quickly allows a tissue to rapidly adapt to environmental changes by up- or down-regulating metabolic pathways. nih.gov
The Fractional Synthesis Rate (FSR) is a key metric that quantifies the percentage of a specific protein pool that is newly synthesized within a given time frame. nih.gov It is calculated by measuring the enrichment of the stable isotope tracer, such as L-Proline (13C5; 15N), in a protein relative to the enrichment in the precursor pool (the free amino acid pool). nih.gov
This technique has been widely applied to study protein synthesis in various tissues. For example, labeled amino acids, including 13C-proline, have been used to measure the FSR of collagen in human muscle tissue, providing insights into fibrosis and tissue repair. metsol.com The general methodology involves administering the labeled amino acid and then, after a specific period, collecting tissue samples to analyze the isotopic enrichment in both the protein-bound and free amino acid pools via mass spectrometry. metsol.comnih.gov This approach offers a dynamic alternative to static measurements of protein content, which is especially useful for slow-turning-over proteins like collagen. metsol.com
Table 1: Key Concepts in Fractional Synthesis Rate (FSR) Measurement
| Concept | Description | Relevance of L-PROLINE (13C5; 15N) |
|---|---|---|
| Tracer | A labeled molecule (e.g., a heavy amino acid) introduced into a system to track a metabolic process. | L-Proline (13C5; 15N) acts as a tracer for protein synthesis. |
| Precursor Pool | The pool of free amino acids available for protein synthesis. Its isotopic enrichment must be measured for accurate FSR calculation. | The enrichment of labeled proline in the intracellular or plasma free amino acid pool serves as the precursor enrichment. |
| Product Pool | The specific protein being studied. Its isotopic enrichment reflects the incorporation of the tracer. | The enrichment of labeled proline within the target protein (e.g., collagen, muscle protein) is measured. |
| FSR Calculation | FSR (%/hour) = [Enrichment in Product / (Enrichment in Precursor x Time)] x 100. | Provides a quantitative measure of the synthesis rate of proline-containing proteins. |
L-Proline (13C5; 15N) is a valuable tool in quantitative proteomics, particularly in the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) method. silantes.comthermofisher.com SILAC is a metabolic labeling strategy where cells are cultured in media containing either "light" (natural abundance) or "heavy" (isotope-labeled) amino acids. nih.gov This results in two distinct cell populations whose proteomes are isotopically distinguishable by mass spectrometry.
After allowing for complete incorporation of the labeled amino acids (typically over several cell divisions), the proteomes from the two cell populations can be mixed and analyzed together. nih.gov The relative peak intensities of the light and heavy peptide pairs in the mass spectrum provide a highly accurate quantification of protein abundance between the two samples. silantes.com While arginine and lysine (B10760008) are the most common amino acids used in SILAC, labeled proline is sometimes added to the culture medium. thermofisher.comnih.gov This is done to prevent the metabolic conversion of heavy arginine to heavy proline by arginase, which could otherwise lead to inaccurate quantification of proline-containing peptides. thermofisher.com
Table 2: Use of Labeled Proline in SILAC
| Feature | Description |
|---|---|
| Method | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). thermofisher.com |
| Principle | Metabolic incorporation of "heavy" amino acids into proteins for relative quantification. nih.gov |
| Standard Amino Acids | Typically 13C and/or 15N labeled Arginine and Lysine. thermofisher.com |
| Role of Labeled Proline | Prevents the in-cell enzymatic conversion of labeled Arginine into labeled Proline, which would confound results. thermofisher.com |
| Outcome | Accurate relative quantification of thousands of proteins between different cell states (e.g., diseased vs. healthy). silantes.comnih.gov |
Investigation of Collagen Synthesis and Turnover
Collagen, the most abundant protein in mammals, is characterized by a unique triple helix structure and a high content of proline and hydroxyproline (B1673980). wikipedia.orgnih.gov These amino acids are critical for the stability of the collagen molecule. wikipedia.orgatamanchemicals.com Given its slow turnover rate, studying the dynamics of collagen synthesis is challenging, but stable isotope tracers like L-Proline (13C5; 15N) provide a sensitive method to measure its synthesis directly. metsol.com By tracking the incorporation of labeled proline into newly formed collagen, researchers can quantify the rates of collagen deposition in various tissues, which is essential for studying conditions like fibrosis, wound healing, and aging. metsol.comnih.gov
A critical step in collagen biosynthesis is the post-translational hydroxylation of proline residues to form hydroxyproline. wikipedia.orgatamanchemicals.com This reaction is catalyzed by the enzyme prolyl 4-hydroxylase in the endoplasmic reticulum. wikipedia.orgatamanchemicals.com Hydroxyproline is not directly incorporated into proteins during translation; it is exclusively formed by modifying proline residues that are already part of the procollagen (B1174764) polypeptide chain. wikipedia.org
The use of L-Proline (13C5; 15N) allows researchers to trace this entire process. The labeled proline is first incorporated into the procollagen chain, and subsequently, some of these labeled proline residues are hydroxylated to form labeled hydroxyproline. nih.gov By measuring the enrichment of both labeled proline and labeled hydroxyproline in mature collagen, one can study the kinetics and regulation of both protein synthesis and the subsequent hydroxylation step. nih.govnih.gov This is crucial because the hydroxylation of proline is vital for the stability of the collagen triple helix. wikipedia.org
The collagen triple helix is a right-handed superhelix composed of three parallel, left-handed polypeptide strands. nih.gov The repeating sequence is typically Gly-Xaa-Yaa, where Xaa is often proline and Yaa is often hydroxyproline. nih.gov The presence of these imino acids, particularly hydroxyproline in the Yaa position, is essential for stabilizing the triple-helical structure. wikipedia.orgnih.gov
Isotopically labeled proline, such as L-Proline (13C5; 15N), can be incorporated into collagen molecules produced in cell culture or synthesized as collagen-like peptides. These labeled molecules are invaluable for structural studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. isotope.comisotope.com NMR can provide detailed information on the structure, dynamics, and folding of the collagen triple helix at an atomic level. arxiv.org By analyzing the signals from the 13C and 15N nuclei, researchers can probe the local environment of each proline residue, investigate inter-chain hydrogen bonding, and characterize the motions within the helix, providing a deeper understanding of its mechanical and structural properties. nih.govyoutube.com
Analysis of Elastin (B1584352) and Other Proline-Rich Protein Dynamics
Besides collagen, other proteins in the extracellular matrix, such as elastin, are also rich in proline. nih.gov Elastin provides elasticity and recoil to tissues like blood vessels and skin. nih.gov Its high proline content, along with glycine (B1666218), helps maintain a disordered and flexible structure, which is essential for its elastic function. nih.gov Proline acts as a "gatekeeper" residue, preventing the formation of rigid secondary structures like β-sheets that would compromise elasticity. nih.gov
The study of elastin dynamics and the turnover of other proline-rich proteins benefits from the use of L-Proline (13C5; 15N). By applying the same principles of metabolic labeling and mass spectrometry, researchers can measure the synthesis and degradation rates of these proteins. This is important for understanding the maintenance of tissue elasticity and the pathogenesis of diseases involving disordered proline-rich protein motifs. nih.gov These motifs are often involved in signaling and protein-protein interactions, and understanding their dynamics is a key area of cell biology research. nih.gov
Post-translational Modifications Involving Proline (e.g., Isomerization)
The incorporation of stable isotope-labeled L-proline, specifically L-PROLINE (13C5; 15N), provides a powerful tool for investigating post-translational modifications (PTMs) that are fundamental to protein metabolism and turnover. Among the most significant PTMs involving proline is peptidyl-prolyl cis/trans isomerization, a conformational change in the protein backbone that can profoundly alter a protein's structure, function, and stability. researchgate.netwikipedia.org This modification is not a covalent change to the amino acid's side chain but rather a rotation around the peptide bond preceding a proline residue. This process is notably slow but can be accelerated by enzymes known as peptidyl-prolyl isomerases (PPIases). wikipedia.org
The use of L-PROLINE (13C5; 15N) is particularly advantageous in analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) for tracking these conformational changes. The heavy isotopes (¹³C and ¹⁵N) provide distinct signals that allow researchers to differentiate the labeled proline from its unlabeled counterparts and to monitor the dynamics of its incorporation and subsequent modifications within proteins. nih.govnih.gov
Detailed Research Findings
Research utilizing uniformly ¹³C and ¹⁵N-labeled proteins has enabled the precise identification and quantification of proline isomer populations. For instance, solution-state NMR spectroscopy on the human small heat shock protein HSP27, which was uniformly labeled with ¹³C and ¹⁵N, revealed multiple NMR signals for amino acid residues located near proline 194 (P194). nih.gov Further analysis confirmed that these additional signals arose from the cis-trans isomerization occurring at the peptide bond between glycine 193 and proline 194. This study was able to quantify the relative populations of these isomers under specific conditions. nih.gov
Similarly, studies on the oncoprotein N-MYC have employed ¹³C and ¹⁵N labeling to assign signals corresponding to minor conformations of the protein. These minor states were largely attributable to the cis/trans isomerization of proline residues, a modification critical for the regulation of the MYC family of proteins, which are implicated in many cancers. diva-portal.org
The primary analytical methods for studying proline isomerization using labeled proline are NMR and MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a key technique for studying proline isomerization because the cis and trans forms are in slow exchange on the NMR timescale, resulting in distinct sets of signals for each state. researchgate.netimrpress.com The incorporation of ¹³C and ¹⁵N is often essential for resolving signal overlap in complex protein spectra. diva-portal.orgresearchgate.net The chemical shifts of the proline Cβ and Cγ carbons are particularly sensitive to the isomer state and serve as a reliable indicator; this method is most effective with ¹³C/¹⁵N labeled protein samples. imrpress.com
Mass Spectrometry (MS): While powerful, MS faces challenges in distinguishing between cis and trans isomers as they have identical masses. Techniques like ion mobility-mass spectrometry (IM-MS) can separate isomers based on their different shapes and collision cross-sections. nsf.govnih.gov However, the energy applied during some MS fragmentation methods, such as collision-induced dissociation (CID), can be sufficient to erase the conformational differences between isomers, complicating their analysis. nsf.gov
The table below summarizes findings from a study on HSP27 which utilized ¹³C/¹⁵N labeling to investigate proline isomerization via NMR.
| Protein | Proline Residue Investigated | Analytical Method | Key Finding | Reference |
|---|---|---|---|---|
| Human HSP27 | Gly193-Pro194 | Solution-state NMR with uniform 13C/15N labeling | The cis-P194 state is populated to approximately 15% in HSP27 oligomers at physiological temperatures. | nih.gov |
Investigation of L Proline 13c5; 15n in Specific Cellular Processes and Biological Functions
Role in Osmoprotection and Stress Tolerance Mechanisms
L-proline is a well-documented osmoprotectant, accumulating to high concentrations in a wide range of organisms, from bacteria to plants and marine invertebrates, in response to environmental stressors. frontiersin.orgnih.govphysiology.org Its accumulation is a key adaptive strategy against conditions such as drought, high salinity, and extreme temperatures, which impose osmotic stress on cells. frontiersin.org The use of isotopically labeled proline, such as L-PROLINE (13C5; 15N), is critical in metabolic flux analyses to quantify its synthesis and catabolism under these stress conditions, providing a clearer picture of its contribution to cellular resilience.
The primary function of proline as an osmolyte is to increase the intracellular solute concentration, thereby lowering the cellular water potential. nih.gov This helps to maintain cell turgor and the hydration of cellular components without interfering with normal biochemical reactions, a property that defines it as a compatible solute. nih.govnih.gov In plants, intracellular proline levels have been observed to increase by more than 100-fold during stress, a surge driven by both the activation of its biosynthesis and the concurrent inactivation of its degradation pathways. frontiersin.orgox.ac.uk
Beyond its role in osmotic adjustment, proline contributes to stress tolerance through several other mechanisms. It acts as a chemical chaperone, helping to stabilize proteins and membranes, thereby preventing denaturation and aggregation caused by cellular dehydration or temperature extremes. frontiersin.org Furthermore, proline is implicated as a metal chelator, an antioxidant defense molecule, and a signaling molecule that can trigger various adaptive responses. physiology.orgnih.govplos.org Studies involving transgenic plants engineered to overproduce proline have demonstrated enhanced osmotolerance and stress resilience, underscoring its protective role. ox.ac.uk
| Stress Condition | Organism/System | Observed Role/Mechanism of L-Proline | Reference |
|---|---|---|---|
| Drought/Water Stress | Plants, Bacteria | Acts as a compatible osmolyte to maintain turgor pressure; stabilizes proteins and membranes. | frontiersin.orgnih.gov |
| High Salinity | Plants, Algae, Marine Invertebrates | Accumulates to balance external osmotic potential; protects cellular machinery from ion toxicity. | frontiersin.orgnih.govphysiology.org |
| Temperature Extremes (Cold/Heat) | Plants, Yeast, Insects | Functions as a cryoprotectant to prevent freezing damage; stabilizes enzymes at high temperatures. | frontiersin.orgphysiology.org |
| Heavy Metal Exposure | Plants | Chelates metal ions, reducing their toxicity; enhances antioxidant defense systems. | frontiersin.orgphysiology.orgnih.gov |
| UV Radiation | Plants | Contributes to antioxidant defense, scavenging reactive oxygen species generated by UV exposure. | frontiersin.org |
Contributions to Cellular Redox Homeostasis and Antioxidant Defense
L-proline plays a multifaceted and pivotal role in maintaining cellular redox homeostasis, acting through both direct and indirect mechanisms to protect cells from oxidative damage. Environmental stresses often lead to an overproduction of reactive oxygen species (ROS), and proline metabolism is intricately linked to the cell's capacity to mitigate this oxidative burden. frontiersin.org Tracing studies with L-PROLINE (13C5; 15N) can help delineate the metabolic fluxes through proline-related pathways that are critical for antioxidant defense.
Proline has been shown to directly scavenge certain types of ROS. It is particularly effective against the highly reactive hydroxyl radical (•OH) and singlet oxygen (¹O₂). frontiersin.orgproquest.com However, research indicates that it does not significantly react with other ROS like hydrogen peroxide (H₂O₂) or the superoxide (B77818) radical (O₂•−). frontiersin.org This specificity suggests a targeted role in quenching some of the most damaging oxidants within the cell.
Perhaps more significant is proline's indirect contribution to the antioxidant defense network. Proline accumulation has been linked to the enhanced activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and various peroxidases. frontiersin.orgnih.govresearchgate.net By bolstering these enzymatic defenses, proline helps to create a more robust system for neutralizing a broad spectrum of ROS.
Furthermore, proline metabolism is crucial for maintaining the stability of the cellular glutathione (B108866) (GSH) pool, a primary non-enzymatic antioxidant and redox buffer. nih.gov Under oxidative stress, proline helps preserve the reduced state of glutathione, maintaining a high GSH/GSSG ratio, which is essential for a healthy cellular redox environment. frontiersin.orgnih.gov This is achieved partly through the proline-P5C cycle, which influences the NADP+/NADPH ratio. frontiersin.org By providing oxidizing power (NADP+) to the pentose (B10789219) phosphate (B84403) pathway, proline synthesis can stimulate the production of NADPH, which is required by glutathione reductase to regenerate GSH from its oxidized form (GSSG). plos.orgnih.gov This dynamic interplay showcases proline metabolism as a central hub in cellular redox regulation. nih.govnih.gov
| Component | Proline's Role/Interaction | Mechanism | Reference |
|---|---|---|---|
| Hydroxyl Radical (•OH) | Direct Scavenger | Reacts directly with •OH, neutralizing its high reactivity. | frontiersin.orgproquest.com |
| Singlet Oxygen (¹O₂) | Direct Scavenger/Quencher | Effectively quenches ¹O₂, particularly protecting photosynthetic apparatus in plants. | frontiersin.orgox.ac.uk |
| Antioxidant Enzymes (SOD, CAT) | Upregulation/Stabilization | Enhances the activity of enzymes that detoxify ROS, possibly by acting as a chemical chaperone. | frontiersin.orgnih.gov |
| Glutathione (GSH) Pool | Preservation | Maintains high GSH/GSSG ratio, protecting the cell's primary redox buffer. | frontiersin.orgnih.gov |
| NADP+/NADPH Ratio | Modulation | The proline-P5C cycle helps regenerate NADP+, stimulating the pentose phosphate pathway to produce NADPH. | frontiersin.orgox.ac.uk |
Interplay with Energy Metabolism and ATP Production
L-proline serves not only as a building block for proteins and a protective molecule but also as a significant fuel source for cellular energy production. The catabolism of proline is a mitochondrial process that is directly linked to the electron transport chain (ETC) and the synthesis of ATP. nih.govacs.org The use of L-PROLINE (13C5; 15N) allows for precise tracing of the carbon skeleton and nitrogen as they enter these central metabolic pathways, quantifying proline's contribution to cellular bioenergetics.
The process begins in the mitochondria, where the enzyme proline dehydrogenase (PRODH) , located on the inner mitochondrial membrane, catalyzes the FAD-dependent oxidation of proline to Δ1-pyrroline-5-carboxylate (P5C). frontiersin.orgnih.gov During this reaction, electrons are transferred from proline to FAD, forming FADH₂. These high-energy electrons are then passed to the mitochondrial ETC, typically at the level of coenzyme Q (ubiquinone). frontiersin.orgnih.govacs.org
This electron transfer bypasses Complex I and directly supports the function of Complex III and Complex IV, contributing to the generation of the proton-motive force across the inner mitochondrial membrane. ox.ac.ukresearchgate.net This electrochemical gradient is subsequently harnessed by F₁Fₒ-ATPase (ATP synthase) to produce ATP. ox.ac.uk Consequently, proline catabolism is an efficient way to generate cellular energy and can be particularly crucial for cell survival under conditions of nutrient stress when other substrates like glucose are limited. nih.govresearchgate.net
The P5C generated from proline oxidation is further metabolized in the mitochondrial matrix by P5C dehydrogenase (P5CDH) to form glutamate (B1630785). researchgate.netacs.org Glutamate can then be converted into the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate, providing an anaplerotic carbon source that further fuels mitochondrial respiration and ATP production. acs.orgfrontiersin.org The complete oxidation of proline, therefore, links directly to two key stages of cellular respiration: the ETC and the TCA cycle.
| Enzyme/Process | Location | Function in Proline-Linked Energy Metabolism | Reference |
|---|---|---|---|
| Proline Dehydrogenase (PRODH) | Inner Mitochondrial Membrane | Oxidizes proline to P5C, transferring electrons (via FADH₂) to the electron transport chain. | frontiersin.orgnih.govacs.org |
| Electron Transport Chain (ETC) | Inner Mitochondrial Membrane | Accepts electrons from PRODH-mediated proline oxidation (at Coenzyme Q) to generate a proton gradient. | nih.govox.ac.ukresearchgate.net |
| F₁Fₒ-ATPase (ATP Synthase) | Inner Mitochondrial Membrane | Utilizes the proton gradient generated by the ETC to synthesize ATP. | ox.ac.uk |
| P5C Dehydrogenase (P5CDH) | Mitochondrial Matrix | Converts P5C to glutamate. | researchgate.netacs.org |
| Tricarboxylic Acid (TCA) Cycle | Mitochondrial Matrix | Receives α-ketoglutarate derived from glutamate, further oxidizing it to generate reducing equivalents (NADH, FADH₂) for the ETC. | researchgate.netfrontiersin.org |
Modulation of Cell Proliferation and Differentiation Pathways
Proline metabolism is increasingly recognized as a critical regulator of cell proliferation and differentiation, with its role being highly context-dependent, particularly in cancer biology and stem cell fate. nih.govnih.gov Metabolic reprogramming is a hallmark of cancer, and proline metabolic pathways are often hijacked to support the high demands of uncontrolled cell growth. nih.govproquest.com Conversely, in pluripotent stem cells, L-proline can act as an extrinsic signal to direct differentiation. nih.govphysiology.org
In many cancer types, the enzymes responsible for proline biosynthesis are significantly upregulated. nih.gov Notably, Pyrroline-5-Carboxylate Reductase 1 (PYCR1) , which catalyzes the final step in proline synthesis, is overexpressed in numerous malignancies, and its high expression often correlates with poor patient prognosis. nih.govplos.org Increased proline synthesis supports cancer cell proliferation by several means: it provides a necessary component for the massive synthesis of proteins like collagen, which is crucial for tumor structure and invasion, and it helps maintain redox homeostasis. frontiersin.orgnih.gov Furthermore, the synthesis of proline from glutamate consumes NADH, regenerating NAD+ which is essential to sustain glycolysis and TCA cycle activity, particularly in the oxygen-limited (hypoxic) tumor microenvironment. ox.ac.uknih.gov Consequently, silencing PYCR1 has been shown to inhibit cancer cell proliferation and induce apoptosis. nih.gov
The role of proline catabolism, mediated by Proline Dehydrogenase (PRODH) , is more complex. PRODH can act as a tumor suppressor by generating ROS, which can trigger apoptosis. proquest.com However, under nutrient-deprived conditions, PRODH can promote cancer cell survival and proliferation by catabolizing proline to generate ATP and provide anaplerotic substrate for the TCA cycle. frontiersin.orgproquest.com
In the realm of developmental biology, L-proline has been identified as a key factor in modulating the fate of embryonic stem cells (ESCs). Supplementation of culture medium with L-proline can induce mouse ESCs, which exist in a "naïve" state of pluripotency, to differentiate towards an "early-primed" or primitive ectoderm-like state. nih.govphysiology.orgresearchgate.net This transition is characterized by changes in cell morphology, proliferation rates, and the expression of lineage-specific genes. nih.gov The effect of proline on ESC differentiation is not merely nutritional but involves the activation of specific signaling pathways, including the mTOR and integrated stress response (ISR) pathways, highlighting proline's role as a metabolic signaling molecule. nih.govnih.govbiorxiv.org
| Metabolic Process/Enzyme | Cell Type | Effect on Proliferation/Differentiation | Mechanism | Reference |
|---|---|---|---|---|
| Proline Biosynthesis (PYCR1) | Cancer Cells | Promotes Proliferation & Survival | Provides proline for protein/collagen synthesis; regenerates NAD+ to sustain glycolysis and TCA cycle. | nih.govox.ac.uknih.gov |
| Proline Catabolism (PRODH) | Cancer Cells | Dual Role: Can induce apoptosis or promote survival | Apoptosis via ROS production; survival via ATP generation and TCA cycle fueling under stress. | frontiersin.orgproquest.com |
| L-proline Uptake/Metabolism | Embryonic Stem Cells (ESCs) | Induces Differentiation | Shifts naïve ESCs to a primed state; alters gene expression and cell morphology. | nih.govphysiology.org |
| L-proline Availability | Pluripotent Stem Cells | Modulates Pluripotency | Influences cell identity and behavior through metabolic and epigenetic changes. | researchgate.net |
Involvement in Signaling Pathways and Transcriptional Regulation
Content for this section is in development and will be provided in a future update.
Analysis of Proline Transport Mechanisms and Kinetics
Content for this section is in development and will be provided in a future update.
L Proline 13c5; 15n in Understanding Mechanistic Aspects of Disease
Metabolic Reprogramming of Proline Pathways in Cancer Models
Cancer cells are known to alter their metabolism to fuel their rapid proliferation and survival. ispub.com The metabolism of the non-essential amino acid L-proline has emerged as a critical pathway in the metabolic rewiring that supports tumor growth and metastasis. nih.gov Recent studies have highlighted that proline metabolism is involved in ATP production, the synthesis of proteins and nucleotides, and maintaining redox homeostasis in tumor cells. medchemexpress.com
Proline Auxotrophy and Biosynthesis in Cancer Cell Survival
Many cancer cells exhibit an increased demand for proline, which can be met through either uptake from the microenvironment or de novo synthesis from glutamate (B1630785). nih.gov This dependency, sometimes referred to as proline auxotrophy, underscores the importance of proline biosynthesis for cancer cell survival. The enzyme Pyrroline-5-Carboxylate Reductase (PYCR), which catalyzes the final step in proline biosynthesis, is frequently overexpressed in various cancers, including breast, prostate, and renal cell carcinoma, and this heightened expression often correlates with poor prognosis. nih.govnih.gov The increased synthesis of proline is essential for protein production, a necessary component for rapidly proliferating cancer cells. ispub.com
Disruption of proline synthesis has been shown to be detrimental to cancer cells. For instance, inhibiting the enzyme Pyrroline-5-Carboxylate Synthase (P5CS), encoded by the ALDH18A1 gene, significantly reduces the viability of melanoma cells and slows tumor growth. fishersci.com This inhibition triggers the GCN2 pathway, which in turn suppresses protein synthesis, demonstrating the critical role of endogenous proline production in maintaining the metabolic functions required for cancer cell proliferation. fishersci.com
Targeting Proline Metabolic Enzymes (e.g., P5CS, PRODH)
The reliance of cancer cells on proline metabolism makes the enzymes in this pathway attractive therapeutic targets. nih.gov Both the biosynthetic enzyme P5CS and the catabolic enzyme Proline Dehydrogenase (PRODH), also known as Proline Oxidase (POX), are key players in this regard. nih.govnih.gov
Targeting P5CS has shown promise in preclinical studies. Inhibition of this enzyme can lead to a depletion of intracellular proline, thereby hindering cancer cell growth. fishersci.com This strategy is being explored as a potential avenue for cancer therapy. nih.gov
The role of PRODH in cancer is more complex, as it appears to have a dual function that can be either tumor-suppressive or pro-tumorigenic depending on the cellular context and cancer type. oup.com In some scenarios, PRODH-mediated proline catabolism generates reactive oxygen species (ROS) that can induce apoptosis, thus acting as a tumor suppressor. oup.com Conversely, under conditions of metabolic stress, such as hypoxia, PRODH can promote cancer cell survival by facilitating ATP production through the catabolism of proline. oup.comresearchgate.net This dual role presents a challenge for therapeutic strategies targeting PRODH, as the effect may vary depending on the specific tumor microenvironment. oup.com
| Enzyme | Gene | Role in Cancer | Therapeutic Potential |
| P5CS | ALDH18A1 | Promotes proline biosynthesis, supporting proliferation and survival. fishersci.com | Inhibition is being explored to limit cancer cell growth. fishersci.comnih.gov |
| PRODH/POX | PRODH | Dual role: can be tumor-suppressive (via ROS-induced apoptosis) or pro-tumorigenic (via ATP production in stress conditions). oup.com | Targeting requires careful consideration of the cancer type and metabolic context. oup.com |
| PYCR | PYCR1, PYCR2, PYCRL | Catalyzes the final step of proline biosynthesis; often overexpressed and linked to poor prognosis. nih.govnih.gov | A potential target to disrupt proline availability for cancer cells. nih.gov |
Role in Fibrotic Disorders and Extracellular Matrix Remodeling
Fibrotic disorders are characterized by the excessive deposition of extracellular matrix (ECM) components, leading to tissue scarring and organ dysfunction. Proline is a major constituent of collagen, the primary protein in the ECM. medchemexpress.com Consequently, proline metabolism is intricately linked to the processes of ECM remodeling and fibrosis.
In fibrotic diseases, such as pulmonary fibrosis, the differentiation of fibroblasts into myofibroblasts is a key event that drives the synthesis of ECM proteins. isotope.com This process involves significant metabolic reprogramming. The availability of proline directly influences collagen synthesis and maturation. genome.jp Studies have shown that during the development of lung fibrosis, the expression of genes related to ECM proteins, including those rich in proline, is strongly correlated with new collagen formation. nih.gov
The degradation of the ECM by proteases can also release bioactive fragments, known as matricryptins, which can further modulate fibroblast function and contribute to tissue remodeling and fibrosis. nih.gov Given the central role of proline in collagen structure, tracing the flux of L-PROLINE (13C5; 15N) can provide valuable insights into the dynamics of collagen synthesis and degradation in fibrotic conditions. This can help in understanding the mechanisms driving fibrosis and in evaluating the efficacy of anti-fibrotic therapies.
Mechanistic Studies in Neurodegenerative Conditions
Dysregulation of proline metabolism has been implicated in the pathophysiology of several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Huntington's disease, Alzheimer's disease, and Parkinson's disease. nih.govku.dk While direct studies utilizing L-PROLINE (13C5; 15N) are still emerging, the existing body of research highlights the importance of proline pathways in neuronal health and disease.
In ALS, metabolomic analyses have identified alterations in arginine and proline metabolism as central to the disease's progression. jci.org These metabolic shifts are observed in both mouse models and human patients, suggesting that this pathway may represent a therapeutic target. jci.org
In Huntington's disease, a neurodegenerative disorder caused by a polyglutamine expansion in the huntingtin protein, a proline-rich domain adjacent to the polyglutamine tract plays a critical role in the protein's aggregation and cytotoxicity. nih.govoup.com This proline-rich region appears to modulate the toxic properties of the mutant huntingtin protein. nih.gov
For Alzheimer's and Parkinson's diseases, pathway enrichment analyses of metabolomic data have pointed to the significance of arginine and proline metabolism. ku.dk Dysfunctional proline metabolism can affect neuronal morphology and function, potentially contributing to the neurodegenerative process. nih.gov The use of stable isotope tracing techniques is a powerful approach to further unravel the metabolic disturbances in these complex diseases, offering a window into the dynamic changes in cellular metabolism that occur during neurodegeneration. nih.govresearchgate.net
Proline Metabolism in Infectious Disease Pathogenesis (e.g., Host-Pathogen Interactions)
Proline metabolism plays a multifaceted role in the interaction between hosts and pathogens. nih.govjci.org For many pathogenic organisms, the ability to acquire and utilize amino acids from the host is critical for their survival and virulence. nih.govjci.org Proline, in particular, can serve not only as a building block for protein synthesis but also as a source of carbon, nitrogen, and energy. nih.govjci.org
Some pathogens rely on proline as a key respiratory substrate, while others utilize it for protection against cellular stress. nih.govjci.org For example, the fungal pathogen Candida albicans can use proline as a primary energy source, which is important for its transition from a commensal to a pathogenic state. The catabolism of proline in C. albicans is linked to its virulence and ability to survive within the host.
Emerging Directions and Future Prospects for L Proline 13c5; 15n Research
Integration with Multi-omics Data for Systems-Level Understanding (e.g., Proteomics, Metabolomics, Fluxomics)
A significant frontier in biological research is the integration of multiple "omics" disciplines to build a holistic picture of cellular function. nih.gov L-proline (13C5; 15N) is central to this effort, acting as a bridge between the measurement of molecular components and the quantification of their collective activity. By tracing the metabolic fate of both the carbon skeleton and the nitrogen atom of proline, researchers can generate data that informs and connects proteomics, metabolomics, and fluxomics. nih.govkuleuven.be
Metabolomics serves as the foundational analytical layer, utilizing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to identify and quantify the labeled proline and its downstream metabolites. nih.govnih.gov These methods are highly complementary; MS offers exceptional sensitivity across a wide range of metabolite concentrations, while NMR provides highly quantitative data and can determine the exact position of isotopic labels within a molecule (positional isotopomers) often with minimal sample preparation. nih.govcreative-biostructure.com
Fluxomics translates these static metabolomic snapshots into a dynamic view of cellular activity. mdpi.com It is an innovative field that measures the rates, or fluxes, of intracellular metabolic reactions. nih.govnih.gov By feeding cells L-proline (13C5; 15N) and measuring the rate and pattern of isotope incorporation into other compounds, metabolic flux analysis (MFA) can quantify the activity of interconnected metabolic pathways. researchgate.netcreative-proteomics.com This provides a direct readout of the metabolic phenotype, revealing how networks are functioning in real-time. nih.gov
Proteomics , the study of the entire protein complement, provides context for the observed metabolic fluxes. While fluxomics measures the activity of enzymatic pathways, proteomics quantifies the abundance of the enzymes themselves. Integrating these datasets is crucial, as changes in metabolic fluxes can be attributed to alterations in enzyme levels or to allosteric regulation. nih.gov Novel computational methods, such as integrative omics-metabolic analysis (IOMA), are being developed to quantitatively integrate proteomic and metabolomic data with genome-scale metabolic models to predict metabolic flux distributions with greater accuracy. nih.gov This multi-omics approach provides a comprehensive, systems-level understanding that links the presence of cellular machinery (proteins) to its functional output (metabolic fluxes). nih.govmdpi.com
| Omics Field | Primary Data Generated | Contribution to Systems-Level Understanding | Key Analytical Techniques |
|---|---|---|---|
| Metabolomics | Identification and quantification of labeled proline and its metabolic derivatives. nih.gov | Provides a snapshot of the metabolite pool and the extent of isotope incorporation. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) nih.gov |
| Fluxomics | Rates (fluxes) of metabolic reactions and pathways involving proline. nih.gov | Reveals the dynamic activity and regulation of metabolic networks. mdpi.com | Isotope Tracing combined with MS/NMR and computational modeling (MFA) creative-proteomics.com |
| Proteomics | Quantification of enzyme abundance. | Provides context for flux data by linking metabolic activity to the presence of specific enzymes. nih.gov | Mass Spectrometry (MS)-based methods |
Development of Novel L-PROLINE (13C5; 15N) Labeling Strategies and Analytical Enhancements
The utility of L-proline (13C5; 15N) in metabolic research is continually being enhanced by innovations in how the tracer is used and measured. These advancements aim to increase the resolution, sensitivity, and scope of stable isotope tracing experiments.
New labeling strategies focus on maximizing the information obtained from a single experiment. The dual labeling of L-proline with both ¹³C and ¹⁵N is itself a key strategy, allowing for the simultaneous tracing of carbon and nitrogen metabolism. researchgate.netmdpi.com This is particularly valuable for studying the interplay between amino acid synthesis, degradation, and the urea (B33335) cycle. nih.gov Furthermore, research into the synthesis of specifically labeled L-proline from precursors like L-glutamic acid enables the creation of customized tracers to probe very specific enzymatic reactions or pathways. researchgate.net The selection of the optimal isotopic tracer is a critical aspect of experimental design, as it directly impacts the precision of flux calculations for different pathways. kuleuven.be
On the analytical side, significant enhancements continue to emerge:
High-Resolution Mass Spectrometry (HR-MS): Advanced MS instruments can resolve the incorporation of different stable isotopes (e.g., ¹³C, ¹⁵N, ²H) simultaneously, making the analysis of multi-labeled compounds like L-proline (13C5; 15N) more robust and enabling complex experiments with multiple tracers. kuleuven.be
Combined NMR and MS Platforms: Integrating NMR and MS analysis provides a more comprehensive picture than either technique alone. creative-biostructure.com This combination leverages the high sensitivity of MS with the powerful structural and quantitative capabilities of NMR to maximize the identification of compounds and the analysis of isotope labeling patterns. nih.gov
Chemoselective Derivatization: This chemical technique modifies specific functional groups on metabolites, which can stabilize otherwise labile compounds or enhance their signal for detection by MS or NMR. nih.gov This allows for the analysis of low-abundance metabolites downstream of proline metabolism that might otherwise be undetectable. nih.gov
| Technique/Strategy | Principle | Advantage in Proline Tracing Studies |
|---|---|---|
| Dual ¹³C and ¹⁵N Labeling | The tracer contains stable isotopes of both carbon and nitrogen. nih.gov | Allows simultaneous tracking of the carbon backbone and nitrogen atom, providing insights into interconnected metabolic pathways. researchgate.netmdpi.com |
| High-Resolution Mass Spectrometry (HR-MS) | Instruments with high resolving power distinguish between molecules with very small mass differences. | Accurately quantifies the mass isotopologue distribution, resolving contributions from different isotopes (¹³C, ¹⁵N). kuleuven.be |
| Combined NMR and MS Analysis | Utilizes the complementary strengths of both techniques on the same samples. creative-biostructure.com | Improves metabolite identification, coverage of the metabolome, and accuracy of positional isotopomer analysis. nih.gov |
| Chemoselective Derivatization | Chemical modification of metabolites to improve their analytical properties. | Enables detection of low-abundance or unstable downstream products of proline metabolism. nih.gov |
Application in Diverse Biological Systems Beyond Mammalian Models (e.g., plants, microorganisms)
While much metabolic research focuses on mammalian systems, L-proline (13C5; 15N) is an invaluable tool for exploring metabolism in a wide range of other organisms, revealing unique biological roles and regulatory mechanisms.
In plants , proline metabolism is fundamental to development and stress response. scispace.com Proline accumulates to high levels in tissues like pollen and seeds and plays a role in protecting cellular structures during dehydration. scispace.com It is also involved in energy balance and reactive oxygen species (ROS) signaling during senescence. nih.gov The use of stable isotope labeling (both ¹³C and ¹⁵N) coupled with NMR and MS is a cornerstone of modern plant metabolomics, enabling researchers to trace metabolic pathways and compare the metabolic phenotypes of different plant variants, such as wild-type versus mutant strains. isolife.nl
In microorganisms , proline metabolism can have diverse and significant impacts. In the yeast Saccharomyces cerevisiae, for example, proline metabolism and intracellular proline levels are linked to replicative lifespan. nih.gov Although yeast does not typically accumulate proline under stress in the same way plants do, studies have shown that increasing intracellular proline content can extend longevity. nih.gov Isotope tracing techniques are essential for these studies. For instance, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) experiments in yeast have highlighted the metabolic conversion of arginine to proline, a key pathway that can be precisely mapped using tracers like L-proline (13C5; 15N). nih.gov More broadly, ¹³C-assisted metabolism analysis in microbes is a powerful technique for confirming the activity of central metabolic pathways and discovering novel enzymes and routes. nih.gov
Advancements in Computational Flux Modeling for Increased Resolution and Predictive Power
The data generated from L-proline (13C5; 15N) tracing experiments are only as valuable as the computational models used to interpret them. mdpi.com Metabolic Flux Analysis (MFA) is the primary computational framework used to translate raw isotope labeling data from MS and NMR into quantitative flux maps. researchgate.netcreative-proteomics.com Continuous advancements in modeling software and algorithms are increasing the resolution, accuracy, and predictive power of this approach.
Modern MFA software packages (e.g., INCA, 13CFLUX2) provide sophisticated platforms for building metabolic models, simulating isotope labeling patterns, and estimating fluxes by fitting model predictions to experimental data. researchgate.netucdavis.edu A key advancement is the ability of these models to incorporate data from multiple isotopes simultaneously, such as the ¹³C and ¹⁵N data provided by L-proline (13C5; 15N), which adds more constraints to the model and improves the resolution of the resulting flux map. researchgate.netfrontiersin.org
More recently, the field has begun to integrate machine learning to accelerate and improve flux analysis. acs.org For example, the ML-Flux framework uses deep learning to decipher complex isotope labeling patterns, bypassing the need for traditional, time-consuming iterative solvers. nih.gov This approach can significantly speed up flux quantitation, opening the door to high-throughput metabolic phenotyping. acs.org By training neural networks on vast datasets of simulated isotope pattern-flux pairs, these models can rapidly predict flux distributions from new experimental data. nih.gov Such innovations, combined with the expansion to genome-scale metabolic models, are transforming fluxomics from a descriptive tool to a powerful predictive platform for understanding and engineering cellular metabolism. mdpi.combiorxiv.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
